

Unveiling 5-Bromoanthranilonitrile: A Technical Guide to Its Early Studies and Discovery

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Compound of Interest

Compound Name: 5-Bromoanthranilonitrile

Cat. No.: B185297

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the early studies and discovery of **5-Bromoanthranilonitrile**, a key chemical intermediate. The document summarizes critical quantitative data, details experimental protocols from foundational research, and visually represents the synthetic pathways described in early literature.

Core Synthesis and Discovery

The synthesis of **5-Bromoanthranilonitrile** (2-amino-5-bromobenzonitrile) was notably described in a 1970 publication in the Journal of the Chemical Society C: Organic by S. M. Mackenzie and M. F. G. Stevens. While this represents a significant milestone in the documented preparation of this compound, earlier, less detailed accounts of its synthesis may exist within the broader historical chemical literature. The 1970 study provides a robust and reproducible method that has been a cornerstone for subsequent research and development.

The primary route to **5-Bromoanthranilonitrile** involves the direct bromination of 2-aminobenzonitrile (anthranilonitrile). This electrophilic aromatic substitution reaction is a fundamental process in organic chemistry.

Quantitative Data Summary

The following table summarizes the key quantitative data from the early reported synthesis of **5-Bromoanthranilonitrile**.

Parameter	Value	Reference
Starting Material	2-Aminobenzonitrile	Mackenzie & Stevens, 1970
Brominating Agent	Bromine in acetic acid	Mackenzie & Stevens, 1970
Yield	75%	Mackenzie & Stevens, 1970
Melting Point	98-99 °C	Mackenzie & Stevens, 1970
Appearance	Pale yellow needles	Mackenzie & Stevens, 1970

Experimental Protocols

The following section provides a detailed methodology for the synthesis of **5-Bromoanthranilonitrile** as described in the foundational literature.

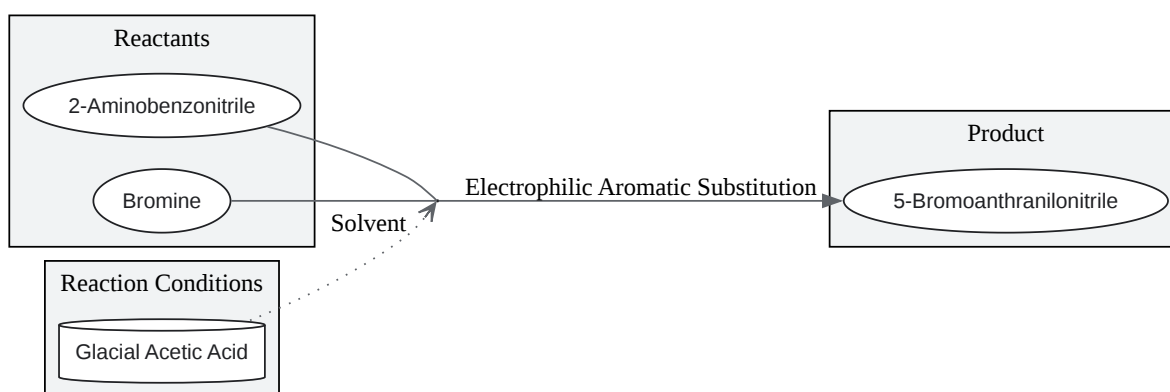
Synthesis of **5-Bromoanthranilonitrile** from 2-Aminobenzonitrile

- Materials:
 - 2-Aminobenzonitrile
 - Glacial Acetic Acid
 - Bromine
 - Sodium Acetate
- Procedure:
 - A solution of 2-aminobenzonitrile (11.8 g, 0.1 mol) in glacial acetic acid (50 ml) is prepared in a flask.
 - A solution of bromine (16.0 g, 0.1 mol) in glacial acetic acid (25 ml) is added dropwise to the stirred solution of 2-aminobenzonitrile at room temperature.
 - After the addition is complete, the reaction mixture is stirred for an additional 2 hours.

- The reaction mixture is then poured into a solution of sodium acetate in water to precipitate the product.
- The resulting solid is collected by filtration, washed with water, and dried.
- Recrystallization from ethanol yields pale yellow needles of **5-Bromoanthranilonitrile**.

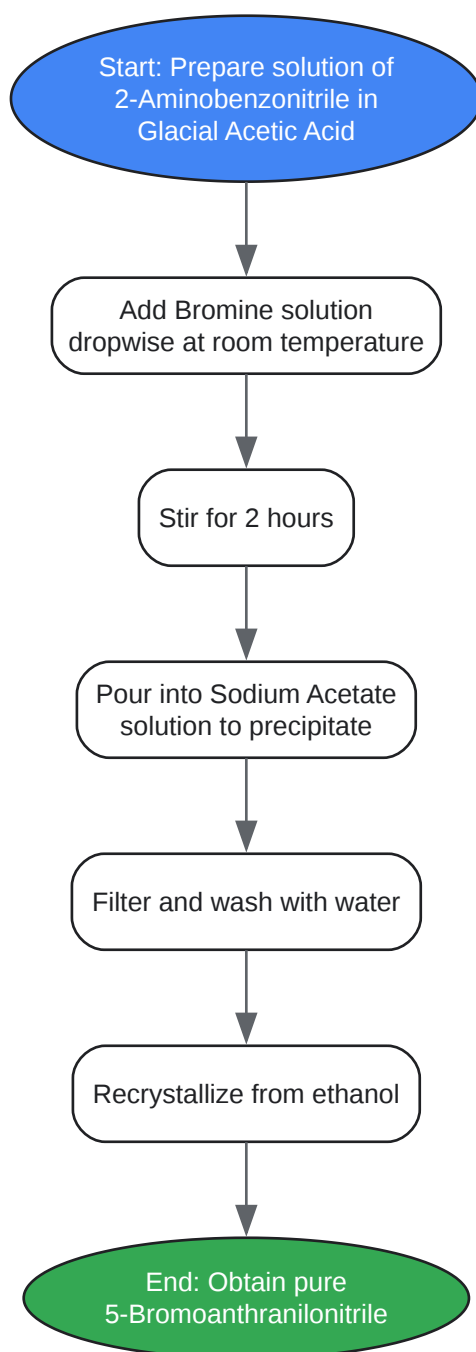
Visualizing the Synthesis

The following diagrams illustrate the key chemical transformation and a general workflow for the synthesis of **5-Bromoanthranilonitrile**.



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Caption: Synthetic pathway for **5-Bromoanthranilonitrile**.



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Caption: Experimental workflow for the synthesis.

- To cite this document: BenchChem. [Unveiling 5-Bromoanthranilonitrile: A Technical Guide to Its Early Studies and Discovery]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b185297#early-studies-and-discovery-of-5-bromoanthranilonitrile\]](https://www.benchchem.com/product/b185297#early-studies-and-discovery-of-5-bromoanthranilonitrile)

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